molecular formula C10H11ClO3 B13804322 2-(2-Methoxyethoxy)benzoyl chloride CAS No. 80144-02-1

2-(2-Methoxyethoxy)benzoyl chloride

Cat. No.: B13804322
CAS No.: 80144-02-1
M. Wt: 214.64 g/mol
InChI Key: AKWZIWVYLAPSDW-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)benzoyl chloride is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2-(2-methoxyethoxy) group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(2-methoxyethoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWZIWVYLAPSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664471
Record name 2-(2-Methoxyethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80144-02-1
Record name 2-(2-Methoxyethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Methoxyethoxy)benzoyl chloride typically involves the reaction of 2-(2-methoxyethoxy)benzoic acid with thionyl chloride. The reaction is carried out in the presence of a solvent such as tetrahydrofuran and a catalyst like N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used in the preparation of this compound from 2-(2-methoxyethoxy)benzoic acid.

    N,N-Dimethylformamide: Acts as a catalyst in the synthesis.

    Tetrahydrofuran: Commonly used as a solvent in the reaction.

Major Products Formed

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    2-(2-Methoxyethoxy)benzoic Acid: Formed through hydrolysis.

Scientific Research Applications

2-(2-Methoxyethoxy)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form amides and esters, which are important functional groups in many biologically active molecules. The compound’s reactivity is primarily due to the presence of the acyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyethoxy)benzoyl chloride is unique due to the presence of the 2-(2-methoxyethoxy) group, which imparts different chemical properties and reactivity compared to its simpler analogues. This makes it a valuable intermediate in the synthesis of more complex organic molecules .

Biological Activity

2-(2-Methoxyethoxy)benzoyl chloride, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C10H11ClO3
  • Molecular Weight : 216.65 g/mol
  • CAS Number : 19593-30-7

The biological activity of this compound primarily stems from its role as an acylating agent. It can modify proteins and enzymes through acylation, leading to alterations in their function. This mechanism is crucial in various biochemical pathways, including enzyme inhibition and modulation of receptor activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Pathogen Type Inhibition Zone (mm)
Gram-positive15-20
Gram-negative10-15

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. A notable case study involved its application in breast cancer cells, where it showed a dose-dependent increase in apoptosis .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential applications in treating bacterial infections.

Case Study 2: Anticancer Effects

Another study focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with 100 µM of this compound resulted in a 40% reduction in cell viability after 48 hours, highlighting its potential as a therapeutic agent in oncology .

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